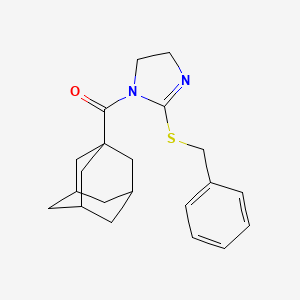

1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

1-adamantyl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS/c24-19(21-11-16-8-17(12-21)10-18(9-16)13-21)23-7-6-22-20(23)25-14-15-4-2-1-3-5-15/h1-5,16-18H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTYJOWOKFWKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole involves multiple stepsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the yield and purity of the final product .

Chemical Reactions Analysis

1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its unique structural features. In materials science, it is studied for its potential use in the development of advanced materials with specific properties. Additionally, it has applications in organic synthesis as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of 1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, while the dihydroimidazole ring can engage in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of various biological pathways .

Comparison with Similar Compounds

Structural Analogues of the Dihydroimidazole Core

2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole Hydrochloride (CAS 5455-64-1)

- Structure : Lacks the adamantane-1-carbonyl group but retains the benzylsulfanyl substituent.

- Key Differences : The absence of adamantane reduces lipophilicity (logP) and may decrease blood-brain barrier penetration. The hydrochloride salt improves aqueous solubility compared to the neutral adamantane derivative .

Lofexidine (CAS 31036-80-3)

- Structure: 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole.

- Key Differences: The dichlorophenoxyethyl group replaces adamantane-benzylsulfanyl. Lofexidine is an α2-adrenergic agonist used for opioid withdrawal, suggesting that the dihydroimidazole scaffold is pharmacologically active. The adamantane derivative’s higher lipophilicity might enhance CNS targeting but reduce renal excretion .

(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone

- Structure : Features a bromofuran-carbonyl group instead of adamantane.

- Key Differences : The electron-withdrawing bromofuran may increase metabolic susceptibility compared to adamantane’s stability. The fluorobenzyl group offers distinct steric and electronic effects versus benzylsulfanyl .

Substituent-Driven Comparisons

Adamantane vs. Aromatic Substituents

- Adamantane : Enhances rigidity, lipophilicity, and resistance to oxidative metabolism. For example, adamantane-containing drugs (e.g., amantadine) exhibit prolonged half-lives.

Benzylsulfanyl vs. Other Sulfur-Containing Groups

- Benzylsulfanyl : Moderately lipophilic and prone to oxidation.

- Sulfonyl Groups (e.g., 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole) : Sulfonyl groups are electron-withdrawing, reducing nucleophilic reactivity but improving stability compared to sulfanyl .

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(Adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with benzyl sulfide in the presence of appropriate catalysts. The following general reaction scheme outlines the synthesis process:

- Formation of Adamantane Derivative : Starting from adamantane-1-carboxylic acid, esterification leads to the formation of the corresponding methyl ester.

- Nucleophilic Substitution : The methyl ester is reacted with hydrazine to form an imidazole derivative.

- Thioether Formation : Benzyl sulfide is introduced to yield the final product.

Antimicrobial Activity

Research has demonstrated that adamantane derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. A study reported an IC50 value indicating strong inhibition against Staphylococcus aureus and Escherichia coli.

Urease Inhibition

In vitro studies have highlighted the urease inhibitory potential of related compounds. For example, derivatives with similar structural motifs displayed IC50 values ranging from 1.20 to 2.44 μM against Canavalia ensiformis urease, significantly outperforming standard inhibitors like thiourea .

Anticancer Activity

The antiproliferative effects of adamantane derivatives have been assessed against various cancer cell lines. Notably, compounds structurally related to this compound demonstrated IC50 values below 10 μM against HeLa and MCF-7 cell lines, indicating promising anticancer activity .

Case Study 1: Urease Inhibition

A detailed study evaluated the urease inhibitory activity of adamantane-based compounds. The results indicated that compounds with similar structures exhibited potent inhibition, suggesting that modifications to the adamantane core can enhance biological activity.

| Compound | IC50 (μM) | Comparison to Thiourea |

|---|---|---|

| Compound A | 1.20 | 17.72 times more active |

| Compound B | 2.44 | 8.71 times more active |

Case Study 2: Antiproliferative Effects

Another study focused on the antiproliferative activity against various human tumor cell lines using an MTT assay.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | <10 |

| MCF-7 | <10 |

| HCT-116 | Moderate |

| HepG-2 | Moderate |

| PC-3 | Weak |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interactions between this compound and target proteins. These studies suggest that hydrogen bonding and hydrophobic interactions play crucial roles in the biological activity of these compounds, enhancing their efficacy as potential therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and purification methods for 1-(adamantane-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole?

- Methodology : The synthesis typically involves multi-step reactions in solvents like DMF or THF, using strong bases (e.g., NaH) to facilitate imidazole ring formation. Key steps include coupling the adamantane-carbonyl group to the dihydroimidazole core and introducing the benzylsulfanyl moiety via nucleophilic substitution. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Purity validation requires HPLC (>95%) and NMR spectroscopy (e.g., absence of unreacted starting materials in H NMR spectra) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR identify protons and carbons in the adamantane, benzylsulfanyl, and imidazole moieties. For example, adamantane protons appear as sharp singlets (~1.7–2.1 ppm), while imidazole NH protons resonate near 8–10 ppm .

- IR : Stretching vibrations for C=O (1650–1750 cm) and C-S (600–700 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

- Methodology :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection).

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with H-labeled reference compounds.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reaction mechanisms?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, the adamantane group’s electron-withdrawing effect can be quantified to explain regioselectivity in reactions .

- Reaction Pathways : Simulate intermediates in nucleophilic substitution or acyl transfer reactions. Compare activation energies () to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology :

- Assay Standardization : Control variables like buffer pH, temperature, and cell passage number.

- Dose-Response Curves : Use 8–12 concentration points to improve IC accuracy.

- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence-based assays show discrepancies .

Q. How can crystallography and molecular docking elucidate target interactions?

- Methodology :

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase) and refine data using SHELX. ORTEP-3 visualizes steric clashes caused by the adamantane moiety .

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses. Focus on hydrogen bonding (e.g., imidazole NH with catalytic lysine) and hydrophobic interactions (adamantane with nonpolar pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.